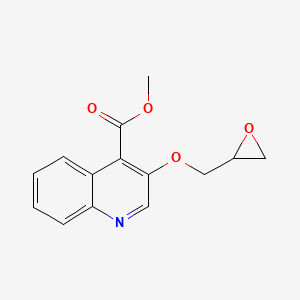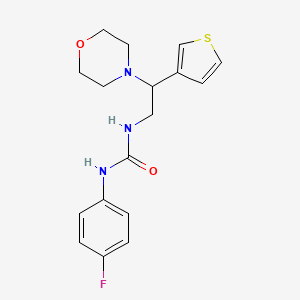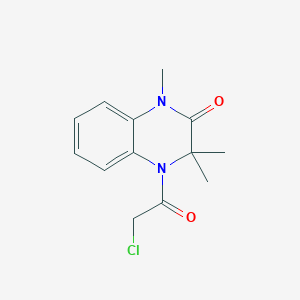
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups These functional groups are known for their significant impact on the compound’s chemical properties, including its reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Amide Bond: The initial step involves the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine, such as 2,2,2-trifluoroethylamine, under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Introduction of the Ketone Group: The next step involves the introduction of the ketone group through an oxidation reaction. This can be accomplished using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Final Assembly: The final step includes the coupling of the intermediate with 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, and other mild oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and trifluoromethoxy groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-nitrobenzamide: Contains a nitro group instead of a trifluoromethoxy group.
Uniqueness
The presence of both trifluoromethyl and trifluoromethoxy groups in N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O3/c19-17(20,21)10-25-15(27)9-11-1-5-13(6-2-11)26-16(28)12-3-7-14(8-4-12)29-18(22,23)24/h1-8H,9-10H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIQWPOSJBMRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile hydrochloride](/img/structure/B2831092.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2831097.png)



![3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B2831104.png)


![Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate](/img/structure/B2831108.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)
